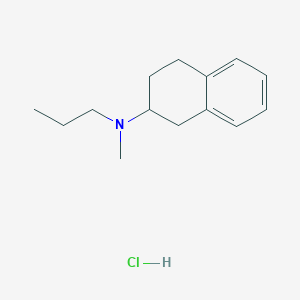
N-methyl-N-n-propyl-2-aminotetraline hydrochloride
説明
“N-methyl-N-n-propyl-2-aminotetraline hydrochloride” is a dopamine receptor agonist . It is a compound with the molecular formula C14H21N.HCl and a molecular weight of 239.78 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetralin group combined with an amine . The compound has a molecular formula of C14H21N.HCl and a molecular weight of 239.78 .作用機序
Target of Action
N-methyl-N-n-propyl-2-aminotetraline hydrochloride primarily targets the dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and motor control.
Mode of Action
This compound acts as a dopamine receptor agonist . This means it binds to dopamine receptors and mimics the action of dopamine, leading to an increase in dopamine receptor activity.
Safety and Hazards
生化学分析
Biochemical Properties
N-methyl-N-n-propyl-2-aminotetraline hydrochloride is a dopamine receptor agonist . This means it can bind to dopamine receptors and mimic the effects of dopamine, a neurotransmitter that plays several important roles in the brain and body . The nature of these interactions is complex and involves the formation of non-covalent bonds between the compound and the active sites of the dopamine receptors .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with dopamine receptors . By acting as a dopamine agonist, it can influence cell function in several ways. For instance, it can affect cell signaling pathways that are regulated by dopamine, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to dopamine receptors . This binding can activate or inhibit enzymes, leading to changes in gene expression. The exact nature of these interactions and their consequences at the molecular level are complex and depend on the specific cellular context .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, low doses might have minimal effects, while high doses could lead to toxic or adverse effects .
Metabolic Pathways
This compound is likely to be involved in several metabolic pathways . It may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect the compound’s localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function . It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h4-7,14H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUDBEPTVFRRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


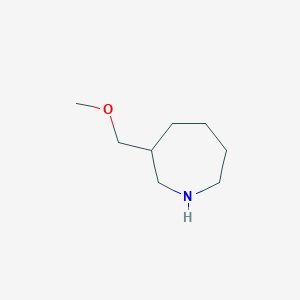
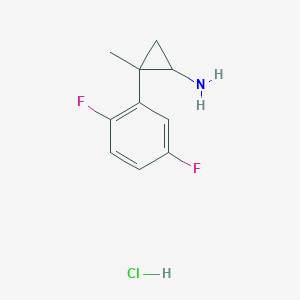

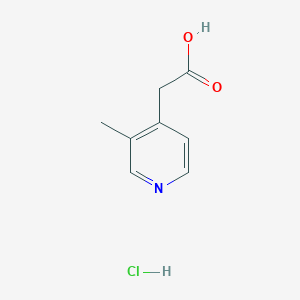
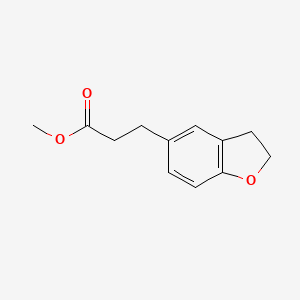
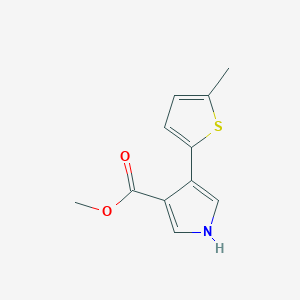
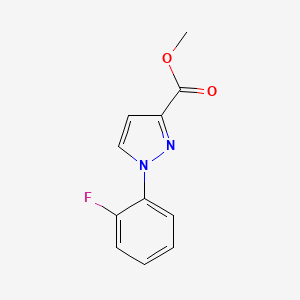
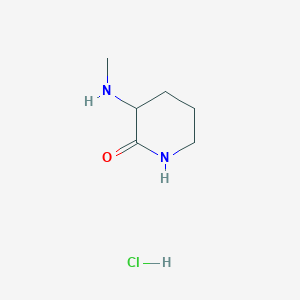
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)
